1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione
CAS No.:
Cat. No.: VC17954907
Molecular Formula: C10H11F3N2O5
Molecular Weight: 296.20 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione -](/images/structure/VC17954907.png)
Specification
Molecular Formula | C10H11F3N2O5 |
---|---|
Molecular Weight | 296.20 g/mol |
IUPAC Name | 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6-,7-/m1/s1 |
Standard InChI Key | VSQQQLOSPVPRAZ-FSDSQADBSA-N |
Isomeric SMILES | C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O |
Canonical SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O |
Introduction
Chemical Identity and Structural Features
Stereochemical and Conformational Analysis
X-ray crystallography and NMR studies reveal that the ribose moiety adopts a C3'-endo puckering conformation, typical of nucleosides in A-form RNA . The trifluoromethyl group introduces steric and electronic effects that stabilize the anti glycosidic bond orientation, favoring base stacking interactions in potential duplex contexts .
Synthesis and Modification Strategies
Regioselective Trifluoromethylation
The synthesis of this compound employs Togni’s reagent (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole) for regioselective trifluoromethylation of a thiouridine precursor . Key steps include:
-
Thiolation: Reaction of 2,2′-anhydrouridine with thioacetic acid to introduce a thiol group at the 2-position.
-
Trifluoromethylation: Treatment with Togni’s reagent under mild conditions (room temperature, 12 hours) achieves an 80% yield of the trifluoromethylated product .
Table 1: Synthetic Optimization Parameters
Parameter | Optimal Condition | Yield (%) |
---|---|---|
Temperature | 25°C | 80 |
Reaction Time | 12 hours | 80 |
Solvent | Dichloromethane | 80 |
Catalyst | None required | 80 |
Stability and Derivatization
The trifluoromethyl group enhances hydrolytic stability compared to non-fluorinated analogs. No degradation is observed under physiological pH (7.4) over 72 hours . Derivatization at the 3'-OH or 5'-OH positions is feasible via standard protecting-group strategies (e.g., silylation, acetylation) .
Physicochemical Properties
Solubility and Partition Coefficients
The compound exhibits moderate water solubility (12.3 mg/mL at 25°C) due to hydrogen bonding from hydroxyl groups. Its logP value of 1.2 indicates balanced lipophilicity, suitable for membrane permeability in drug delivery applications .
NMR Spectroscopy
-
¹H NMR (D₂O, 400 MHz): δ 7.89 (s, 1H, H6), 5.92 (d, J = 6.8 Hz, 1H, H1'), 4.42 (m, 1H, H2'), 4.18 (m, 1H, H3'), 3.95 (m, 2H, H5') .
Mass Spectrometry
ESI-MS (m/z): [M+H]⁺ = 297.15 (calc. 297.06), confirming molecular weight .
Biological and Functional Applications
Probing Nucleic Acid Dynamics
The ¹⁹F nucleus in the trifluoromethyl group serves as a sensitive NMR and MRI reporter. Studies demonstrate its utility in monitoring RNA folding and protein-RNA interactions without background interference .
Future Directions and Research Gaps
-
Structure-Activity Relationships: Systematic variation of the ribose and base moieties to optimize bioavailability.
-
In Vivo Imaging: Development of ¹⁹F-MRI probes for real-time tracking of nucleic acid metabolism.
-
Targeted Delivery: Conjugation to nanoparticles or antibodies for site-specific therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume